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Compound of Interest

Compound Name: 3-Iodo-1,5-naphthyridine

Cat. No.: B594312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 3-Iodo-1,5-naphthyridine, a heterocyclic compound with potential applications in medicinal

chemistry and materials science. This document details a proposed synthetic pathway,

experimental protocols, and the expected analytical characterization of the target molecule and

its key intermediate.

Introduction
The 1,5-naphthyridine scaffold is a significant structural motif in a variety of biologically active

compounds. The introduction of a halogen, such as iodine, at the 3-position offers a valuable

handle for further functionalization through various cross-coupling reactions, making 3-Iodo-
1,5-naphthyridine a versatile building block in drug discovery and development. This guide

outlines a feasible synthetic route starting from the parent 1,5-naphthyridine, proceeding

through a nitration/reduction sequence to form 3-amino-1,5-naphthyridine, followed by a

Sandmeyer iodination.

Proposed Synthetic Pathway
The synthesis of 3-Iodo-1,5-naphthyridine can be logically approached in a three-step

sequence starting from 1,5-naphthyridine. The proposed pathway involves the initial nitration of

the 1,5-naphthyridine core to introduce a nitro group, which is then reduced to an amino group.
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The resulting 3-amino-1,5-naphthyridine serves as the precursor for the final iodination step via

a Sandmeyer reaction.

Step 1: Nitration

Step 2: Reduction

Step 3: Sandmeyer Iodination

1,5-Naphthyridine 3-Nitro-1,5-naphthyridine
HNO₃ / H₂SO₄

3-Amino-1,5-naphthyridine3-Nitro-1,5-naphthyridine
Fe / HCl or H₂ / Pd/C

3-Amino-1,5-naphthyridine 3-Iodo-1,5-naphthyridine

1. NaNO₂ / H₂SO₄

2. KI

Click to download full resolution via product page

A proposed three-step synthesis of 3-Iodo-1,5-naphthyridine.

Experimental Protocols
The following protocols are based on established chemical transformations for similar

heterocyclic systems and provide a detailed methodology for the synthesis of 3-Iodo-1,5-
naphthyridine.

Step 1: Synthesis of 3-Nitro-1,5-naphthyridine
Materials:

1,5-Naphthyridine

Concentrated Sulfuric Acid (H₂SO₄)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b594312?utm_src=pdf-body-img
https://www.benchchem.com/product/b594312?utm_src=pdf-body
https://www.benchchem.com/product/b594312?utm_src=pdf-body
https://www.benchchem.com/product/b594312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fuming Nitric Acid (HNO₃)

Ice

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Dichloromethane (CH₂Cl₂)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool

concentrated sulfuric acid to 0 °C in an ice bath.

Slowly add 1,5-naphthyridine to the cooled sulfuric acid while stirring to ensure complete

dissolution.

Add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below

10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat at 60-70 °C for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and carefully pour it

onto crushed ice.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution

until the pH is approximately 7-8.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield crude 3-nitro-1,5-naphthyridine.

Purify the crude product by column chromatography on silica gel or recrystallization.
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Step 2: Synthesis of 3-Amino-1,5-naphthyridine
Materials:

3-Nitro-1,5-naphthyridine

Iron powder (Fe)

Concentrated Hydrochloric Acid (HCl)

Ethanol (EtOH)

Water (H₂O)

Sodium Hydroxide (NaOH) solution (10 M)

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

To a suspension of 3-nitro-1,5-naphthyridine in a mixture of ethanol and water, add iron

powder.

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

Maintain the reaction at reflux for 2-3 hours, monitoring the disappearance of the starting

material by TLC.

After completion, cool the reaction mixture to room temperature and filter through a pad of

celite to remove the iron catalyst.

Concentrate the filtrate under reduced pressure to remove the ethanol.

Basify the remaining aqueous solution to pH 10-12 with a 10 M sodium hydroxide solution.

Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and

evaporate the solvent to give 3-amino-1,5-naphthyridine.

The crude product can be purified by column chromatography if necessary.

Step 3: Synthesis of 3-Iodo-1,5-naphthyridine
(Sandmeyer Reaction)
Materials:

3-Amino-1,5-naphthyridine

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Ice

Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolve 3-amino-1,5-naphthyridine in a mixture of water and concentrated sulfuric acid at 0-

5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the

temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to

ensure complete diazotization.

In a separate flask, dissolve potassium iodide in water.
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Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence

(evolution of N₂) will be observed.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Quench the reaction by adding a 10% sodium thiosulfate solution to remove any excess

iodine.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude 3-Iodo-1,5-naphthyridine by column chromatography on silica gel.

Characterization Data
While experimental data for 3-Iodo-1,5-naphthyridine is not widely available in the literature,

the following tables summarize its known properties and provide predicted spectroscopic data

based on the analysis of the parent 1,5-naphthyridine and related iodo-aromatic compounds.

Physical and Chemical Properties
Property Value Reference

Molecular Formula C₈H₅IN₂ [1]

Molecular Weight 256.04 g/mol [1]

CAS Number 1228666-28-1 [1]

Appearance
Predicted: Off-white to yellow

solid

Melting Point Not reported

Solubility

Predicted: Soluble in polar

organic solvents (e.g., DMSO,

DMF, Chloroform)
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Spectroscopic Data
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The spectrum is expected to show signals in

the aromatic region. The introduction of the iodine atom at the 3-position will influence the

chemical shifts of the neighboring protons.

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~9.1 - 9.3 d ~2.0 - 3.0 H-2

~8.8 - 9.0 dd ~4.0 - 5.0, ~1.5 - 2.0 H-6

~8.6 - 8.8 d ~2.0 - 3.0 H-4

~8.2 - 8.4 dd ~8.0 - 9.0, ~1.5 - 2.0 H-8

~7.6 - 7.8 dd ~8.0 - 9.0, ~4.0 - 5.0 H-7

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz): The carbon spectrum will show eight

distinct signals. The carbon atom directly attached to the iodine (C-3) will have a characteristic

upfield shift compared to the corresponding carbon in the parent naphthyridine.

Chemical Shift (δ, ppm) Assignment

~155 - 157 C-2

~152 - 154 C-8a

~148 - 150 C-6

~140 - 142 C-4

~136 - 138 C-4a

~128 - 130 C-8

~122 - 124 C-7

~95 - 100 C-3
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Predicted Mass Spectrum (EI): The mass spectrum is expected to show a prominent molecular

ion peak.

m/z Interpretation

256 [M]⁺, Molecular ion

129 [M-I]⁺, Loss of iodine radical

102
[M-I-HCN]⁺, Subsequent loss of hydrogen

cyanide

Conclusion
This technical guide provides a robust and scientifically sound pathway for the synthesis and

characterization of 3-Iodo-1,5-naphthyridine. The detailed experimental protocols, based on

well-established organic reactions, offer a clear roadmap for researchers. The provided

characterization data, while predictive, serves as a valuable reference for the identification and

quality control of the synthesized compound. 3-Iodo-1,5-naphthyridine represents a key

intermediate for the development of novel compounds with potential applications in various

fields of chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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